S-Propyl diethylphosphinothioate
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Overview
Description
S-Propyl diethylphosphinothioate: is an organophosphorus compound with the molecular formula C7H17OPS . It is known for its applications in various fields, including agriculture and chemical research. This compound is characterized by the presence of a phosphinothioate group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Propyl diethylphosphinothioate typically involves the reaction of diethylphosphinothioic chloride with propyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(C2H5)2P(S)Cl + C3H7OH → (C2H5)2P(S)OC3H7 + HCl
This reaction is usually conducted in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: S-Propyl diethylphosphinothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium alkoxides or amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Diethylphosphine oxide.
Reduction: Diethylphosphine.
Substitution: Various substituted phosphinothioates depending on the nucleophile used.
Scientific Research Applications
S-Propyl diethylphosphinothioate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the formulation of pesticides and herbicides due to its effectiveness in pest control.
Mechanism of Action
The mechanism of action of S-Propyl diethylphosphinothioate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby disrupting normal biochemical processes. The phosphinothioate group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
- Diethylphosphinothioic acid
- Diethylphosphinothioic chloride
- S-Butyl diethylphosphinothioate
Comparison: S-Propyl diethylphosphinothioate is unique due to its specific alkyl group (propyl) attached to the phosphinothioate moiety. This structural difference can influence its reactivity and applications compared to other similar compounds. For instance, the propyl group may impart different solubility and steric properties, affecting its behavior in chemical reactions and biological systems.
Properties
CAS No. |
40561-11-3 |
---|---|
Molecular Formula |
C7H17OPS |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-diethylphosphorylsulfanylpropane |
InChI |
InChI=1S/C7H17OPS/c1-4-7-10-9(8,5-2)6-3/h4-7H2,1-3H3 |
InChI Key |
SWSJACPVDDITMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCSP(=O)(CC)CC |
Origin of Product |
United States |
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